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Axitinib Pharmacokinetic Profile at a Glance

The table below summarizes the key pharmacokinetic parameters of axitinib, a potent and selective second-
generation inhibitor of VEGFR-1, 2, and 3 [1] [2].

Parameter

Value /| Description

Recommended Starting Dose

Dose Proportionality

Time to Max Concentration (Tmax)

Effective Plasma Half-Life (t1/2)

Absolute Bioavailability

Plasma Protein Binding

Primary Metabolizing Enzymes

Route of Excretion

5 mg twice daily [2]

Linear, within 1-20 mg twice daily [2]

Within 1.7 to 6.0 hours; ~2-3 hours (radiolabeled study) [3] [2]

2.5-6.1 hours [2]

58% [2]

>99% [2]

Cytochrome P450 3A4/5 (CYP3A4/5) [3] [2]

Primarily hepatobiliary; negligible renal excretion [3] [2]
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Parameter Value / Description

Food Effect Can be taken with or without food [2]

Key Metabolic and Excretion Pathways

A human radiolabeled mass balance study provided critical insights into the disposition of axitinib [3].

¢ Metabolism: Axitinib is metabolized primarily in the liver. The two major human plasma metabolites
are a sulfoxide product (M12) and a glucuronide product (M7), both considered pharmacologically
inactive [2].

e Excretion: After a single oral dose, the mean total recovery of radioactivity was 82.5%, with feces as
the major route of excretion (77.7%) and urine accounting for a minor portion (12.4%) [3].
Unchanged axitinib in excreta was negligible, indicating that the drug is almost completely
metabolized before elimination [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies from

key research.

Human Radiolabeled Mass Balance Study

This study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a

drug [3].

¢ Objective: To investigate the disposition of a single oral 5-mg dose of [14C]Jaxitinib in healthy human
subjects [3].

e Dosing: A single oral 5-mg dose containing 100 pCi of [14CJaxitinib was administered to healthy
volunteers after a overnight fast [3].

e Sample Collection: Blood, plasma, urine, and feces samples were collected at specified intervals up
to 168 hours post-dose [3].

¢ Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was determined by liquid
scintillation counting [3].
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e Metabolite Profiling: Plasma samples were treated with acetonitrile and analyzed by high-
performance liquid chromatography with radiometric detection. Metabolite structures were elucidated
using liquid chromatography with tandem mass spectrometry [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in a Phase
Il Trial

This methodology is typical in clinical trials to correlate drug exposure with effect [4].

¢ Objective: To explore relationships between axitinib exposure, tumor size reduction, and response
probability in patients with advanced thyroid cancer [4].

¢ Patient Population: 60 patients with advanced thyroid cancer receiving axitinib 5 mg twice daily [4].

¢ PK Sampling: Blood samples were collected 15 minutes before and 1-2 hours after the morning
dose on Days 1 and 29, and every 8 weeks thereafter [4].

¢ Bioanalysis: Axitinib plasma concentrations were measured using validated high-performance liquid
chromatography with tandem mass spectrometric detection [4].

e Exposure Calculation: Individual steady-state area under the plasma concentration—time curve
(AUCss) was calculated using post hoc systemic plasma clearance estimates from a population
pharmacokinetic model [4].

e PD Endpoints: Tumor response was assessed via RECIST 1.0 criteria. Relationships between
axitinib AUCss and change in tumor size or probability of partial response were analyzed using linear
and logistic regression [4].

Axitinib Pharmacokinetic Pathway

The following diagram synthesizes information from the search results to illustrate the core journey of

axitinib in the human body, from administration to elimination.

Elimination
77.7% via Feces
12.4% via Urine
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Analysis Limitations and Next Steps

The current search provides a robust profile for axitinib but lacks direct, head-to-head comparative data for
other VEGFR-TKIs.

¢ Available Data: The information is sufficient to create a detailed guide on axitinib's
pharmacokinetics, supported by experimental data from human mass balance and clinical PK/PD
studies [3] [4] [2].

e Missing Data: The search results do not contain structured pharmacokinetic tables for other common
VEGFR inhibitors (e.g., sunitinib, sorafenib, pazopanib) necessary for a direct, quantitative
comparison.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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